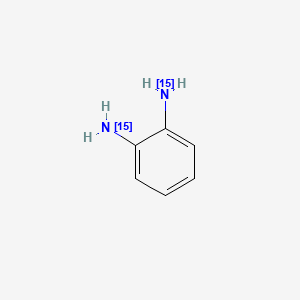

1,2-Benzenediamine-15N2

Description

Significance of Isotopic Labeling in Chemical and Biological Systems

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. wikipedia.org By replacing specific atoms with their isotopes, researchers can follow the labeled reactant through a process to determine the sequence of events. wikipedia.org Stable isotopes, which are non-radioactive, are often used for this purpose and can be detected using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS). wikipedia.org

Nitrogen-15 (¹⁵N) is a commonly used stable isotope for labeling. wikipedia.org Due to the low natural abundance of ¹⁵N, its incorporation into a molecule creates a distinct mass signature that is easily detectable by mass spectrometry. cornell.edu This allows for precise and accurate quantification of molecules and can provide detailed information on molecular interactions and transformations. ckisotopes.comscbt.com In proteomics, for example, ¹⁵N metabolic labeling allows for the accurate quantification of protein expression level changes. nih.gov

Role of 1,2-Benzenediamine as a Versatile Synthetic Precursor in Contemporary Organic Synthesis

The non-labeled form of the compound, 1,2-Benzenediamine (also known as o-phenylenediamine), is a highly versatile precursor in organic synthesis. ontosight.ai It is widely used in the production of dyes, pigments, and various other chemicals. ontosight.ai Its structure, featuring two adjacent amino groups on a benzene (B151609) ring, allows it to readily undergo condensation reactions with a variety of compounds.

For instance, it reacts with ketones and aldehydes to form a range of useful products. mpbio.com Its reaction with carboxylic acids and their derivatives yields benzimidazoles, a class of compounds with important applications, including in the synthesis of pharmaceuticals. mpbio.com Furthermore, 1,2-Benzenediamine is a key precursor in the synthesis of certain organocatalysts and is an important ligand precursor in coordination chemistry. mpbio.commdpi.com

Overview of Academic Research Trajectories for 1,2-Benzenediamine-15N2

Research involving This compound primarily leverages its isotopic label to elucidate reaction mechanisms and study molecular structures. The ¹⁵N label provides a powerful handle for NMR spectroscopy, allowing for the detailed analysis of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants. researchgate.netrsc.org This information is instrumental in determining the structure of complex heterocyclic compounds and understanding the pathways of chemical transformations. rsc.org

For example, ¹⁵N-labeled o-phenylenediamine (B120857) has been used to establish the site of reaction with other molecules, providing clear evidence for the resulting molecular structure. researchgate.net The selective incorporation of ¹⁵N isotopes significantly enhances the capabilities of standard NMR methods in structural determination. researchgate.netrsc.org The primary application of This compound is for research purposes and it is not intended for diagnostic or therapeutic use. scbt.comtheclinivex.com

Properties of this compound

| Property | Value |

| CAS Number | 116006-97-4 scbt.comaxios-research.com |

| Molecular Formula | C₆H₈(¹⁵N)₂ scbt.com |

| Molecular Weight | 110.13 g/mol scbt.comaxios-research.com |

| Alternate Name | 1,2-Diaminobenzene-15N2 scbt.com |

Structure

3D Structure

Properties

IUPAC Name |

benzene-1,2-di(15N2)amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2/i7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYOCULIXLDCMW-BFGUONQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[15NH2])[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1,2 Benzenediamine 15n2 and Its Derivatives

Isotope-Specific Synthesis of 1,2-Benzenediamine-¹⁵N₂

The synthesis of 1,2-benzenediamine specifically labeled with ¹⁵N at both nitrogen positions (1,2-Benzenediamine-¹⁵N₂) requires specialized approaches that ensure high isotopic enrichment. These methods can be broadly categorized into isotopic exchange techniques and de novo synthesis from ¹⁵N-enriched precursors.

Nitrogen-15 Isotopic Exchange Techniques for Aromatic Systems

Direct isotopic exchange of ¹⁴N for ¹⁵N in an existing aromatic amine is a challenging but potentially efficient strategy. chemrxiv.org Recent advancements have demonstrated methods for ¹⁴N to ¹⁵N isotopic exchange in various nitrogen heteroaromatics. nih.govacs.org One such method involves the activation of a nitrogen atom in the aromatic ring, followed by a ring-opening and ring-closure sequence with a ¹⁵N-labeled reagent. nih.govchemrxiv.orgacs.org

For instance, a reported method for heteroaromatics involves triflylation of a ring nitrogen atom, which activates the ring for a nucleophilic attack by ¹⁵N-aspartate. This is followed by a sequence of reactions that ultimately results in the exchange of the original nitrogen atom with the ¹⁵N from the aspartate, often with high chemical and isotopic yields under mild conditions. nih.govacs.org While this specific protocol has been demonstrated on nitrogen heterocycles, the underlying principles of activation and nucleophilic ring-opening/closure could conceptually be adapted for aromatic diamines.

Key features of this approach include:

Activation: The aromatic nitrogen is made susceptible to nucleophilic attack.

¹⁵N Source: An isotopically enriched nucleophile, such as ¹⁵N-aspartate, delivers the heavy isotope. nih.gov

Ring-Opening/Ring-Closure: A sequence of reactions re-forms the aromatic system with the incorporated ¹⁵N. nih.govchemrxiv.org

De Novo Synthesis Approaches Utilizing ¹⁵N-Enriched Precursors

De novo synthesis, which builds the target molecule from simpler, isotopically labeled starting materials, is a more common and often more reliable method for obtaining high levels of isotopic enrichment. chemrxiv.orgnih.gov The synthesis of 1,2-benzenediamine-¹⁵N₂ typically starts with a simple, commercially available ¹⁵N-labeled nitrogen source, such as ¹⁵N-ammonia (¹⁵NH₃) or its corresponding ammonium (B1175870) salts. nih.govchemrxiv.org

A general synthetic route could involve:

Nitration: Introduction of nitro groups onto a benzene (B151609) ring using a ¹⁵N-labeled nitrating agent.

Reduction: Subsequent reduction of the dinitrobenzene to the corresponding diamine.

A plausible de novo synthesis pathway for 1,2-benzenediamine-¹⁵N₂ would be the reduction of 1,2-dinitrobenzene-¹⁵N₂. The labeled dinitrobenzene itself can be prepared through methods that incorporate the ¹⁵N isotope at an early stage.

Another powerful de novo strategy involves the direct incorporation of the ¹⁵N atom from a labeled source like glycine-¹⁵N into aniline (B41778) derivatives. rsc.org This process involves the cleavage of the Csp²–N bond of anilines and the Csp³–N bond of glycine-¹⁵N, driven by dearomatization and subsequent aromatization, respectively, to yield ¹⁵N-labeled aromatic heterocycles. rsc.org

Advanced Synthetic Routes for Substituted 1,2-Benzenediamine Derivatives

Once 1,2-benzenediamine-¹⁵N₂ is obtained, it can be further functionalized to produce a wide array of substituted derivatives. Key strategies include N-alkylation, N-arylation, and nucleophilic aromatic substitution.

N-Alkylation and N-Arylation Strategies

N-Alkylation of 1,2-phenylenediamines can be achieved using various methods. The "borrowing hydrogen" (BH) approach, which utilizes alcohols as alkylating agents, has been developed for the N,N'-dialkylation of aromatic diamines. acs.org This method, often catalyzed by transition metal complexes like nickel-N-heterocyclic carbenes (Ni-NHC), can produce a range of N,N'-dialkylated ortho-phenylenediamines. acs.org Mechanochemical methods, using a ball mill, have also proven effective for the N-alkylation of related imide derivatives and could be applicable to 1,2-benzenediamine. beilstein-journals.org

N-Arylation introduces aryl groups onto the nitrogen atoms. Copper-catalyzed N-arylation of amidines with aryl boronic acids represents a mild and efficient method. acs.org Palladium-catalyzed Buchwald-Hartwig amination is another powerful tool for forming C-N bonds and has been used to synthesize N¹,N²-diaryl-1,2-benzenediamines from 1,2-dihalobenzenes and anilines. beilstein-journals.org

| Strategy | Reagents/Catalysts | Key Features | Potential for ¹⁵N-Labeling |

| N-Alkylation (Borrowing Hydrogen) | Alcohols, Ni-NHC complex | Utilizes readily available alcohols; selective for N,N'-dialkylation. acs.org | Applicable to pre-labeled 1,2-benzenediamine-¹⁵N₂. |

| N-Alkylation (Mechanochemical) | Alkyl halides, Base (e.g., K₂CO₃) | Solvent-free conditions; good yields. beilstein-journals.org | Applicable to pre-labeled 1,2-benzenediamine-¹⁵N₂. |

| N-Arylation (Copper-Catalyzed) | Aryl boronic acids, Cu(OAc)₂ | Mild aerobic conditions. acs.org | Applicable to pre-labeled 1,2-benzenediamine-¹⁵N₂. |

| N-Arylation (Palladium-Catalyzed) | Aryl halides, Pd(dba)₂, P(t-Bu)₃, t-BuONa | High yields for diaryl derivatives. beilstein-journals.org | Applicable to pre-labeled 1,2-benzenediamine-¹⁵N₂. |

Nucleophilic Aromatic Substitution Pathways in Derivative Synthesis

Nucleophilic aromatic substitution (SNAᵣ) is a fundamental reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. In the context of 1,2-benzenediamine derivatives, this pathway can be used to introduce the diamine moiety onto an already functionalized aromatic system.

For instance, the reaction of a nucleophilic 1,2-phenylenediamine with an electron-deficient aromatic halide (e.g., 1-fluoro-2-nitrobenzene) leads to the substitution of the halide. rsc.org The resulting nitro-substituted diphenylamine (B1679370) can then be reduced to the corresponding amino derivative. This approach is valuable for creating unsymmetrically substituted diamine derivatives.

The efficiency of SNAᵣ reactions is influenced by:

The nature of the leaving group: F > Cl > Br > I.

The presence of electron-withdrawing groups: Groups like -NO₂ ortho or para to the leaving group significantly accelerate the reaction.

The nucleophilicity of the amine.

Cyclization Reactions in Heterocyclic Compound Synthesis

1,2-Benzenediamine is a cornerstone precursor for the synthesis of a vast array of nitrogen-containing heterocyclic compounds, most notably benzimidazoles. rsc.orgjyoungpharm.orgsemanticscholar.org The two adjacent amino groups readily undergo condensation and cyclization reactions with a variety of electrophilic partners.

The most common method for benzimidazole (B57391) synthesis is the Phillips-Ladenburg reaction, which involves the condensation of a 1,2-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, orthoester) under acidic conditions. jyoungpharm.orgsemanticscholar.org A wide range of catalysts, including mineral acids, Lewis acids, and various solid-supported catalysts, can facilitate this transformation. rsc.orgsemanticscholar.org

| Reactant | Catalyst/Conditions | Product Type | Example |

| Aldehydes | Various acids, oxidants (e.g., O₂, I₂), or metal catalysts (e.g., Ru, Co, Ni). rsc.orgoup.com | 2-Substituted Benzimidazoles | Reaction with benzaldehyde (B42025) to form 2-phenylbenzimidazole. oup.com |

| Carboxylic Acids | Mineral acids (e.g., HCl), solid acids. semanticscholar.org | 2-Substituted Benzimidazoles | Condensation with formic acid to yield benzimidazole. semanticscholar.org |

| Ketones | H₃PW₁₂O₄₀, Ga(OTf)₃ | Benzimidazolines, Benzimidazoles. researchgate.net | Condensation with trifluoromethyl ketones. researchgate.net |

| β-Ketoesters | Neutral reflux conditions | Benzodiazepin-2-ones. jyoungpharm.org | Reaction with ethyl acetoacetate. google.com |

The use of ¹⁵N-labeled 1,2-benzenediamine in these cyclization reactions allows for the straightforward synthesis of ¹⁵N-labeled heterocyclic compounds. This isotopic labeling is invaluable for studying the reaction mechanisms of their formation and their biological activities.

Condensation Reactions for Schiff Base Formation

The condensation of 1,2-benzenediamine with carbonyl compounds is a fundamental step in the synthesis of various heterocyclic systems. The initial product of this reaction is a Schiff base (or imine), which can subsequently undergo cyclization. The use of ¹⁵N-labeled 1,2-benzenediamine has been instrumental in confirming the structure of intermediates and final products in such reaction sequences.

A key application of 1,2-Benzenediamine-¹⁵N₂ is in establishing the precise site of reaction and confirming molecular structures through NMR spectroscopy. rsc.org For instance, in the reaction of ¹⁵N-labeled o-phenylenediamine (B120857) with salicylic (B10762653) aldehyde, the analysis of ¹H-¹⁵N and ¹³C-¹⁵N spin-spin coupling constants (SSCCs) in the resulting product provides definitive evidence of the connectivity, confirming the formation of the Schiff base at a specific amino group. rsc.org This approach is particularly valuable for confirming the outcomes of cyclization reactions and studying ring-chain tautomerism in the resulting heterocyclic products. rsc.org

While the primary goal of such studies is often mechanistic elucidation rather than preparative synthesis, the reaction conditions are typically analogous to those used for unlabeled compounds. The condensation is generally carried out by reacting the diamine with an aldehyde or ketone, often with acid or base catalysis or by heating in a suitable solvent.

No specific preparative data tables with yields or detailed reaction conditions for Schiff base formation using 1,2-Benzenediamine-¹⁵N₂ were available in the searched literature.

Synthesis of Benzimidazole Derivatives

The synthesis of benzimidazoles is a prominent application of 1,2-benzenediamine chemistry. However, specific research detailing the synthesis of benzimidazole derivatives directly from 1,2-Benzenediamine-¹⁵N₂ is not widely reported in the surveyed literature. The methodologies described below are well-established for unlabeled o-phenylenediamine, and it is inferred that the ¹⁵N₂-labeled analog would behave similarly, primarily for mechanistic investigations.

Oxidative Cyclization MethodologiesNo specific research findings on oxidative cyclization methodologies utilizing 1,2-Benzenediamine-¹⁵N₂ were identified in the performed search.

Derivatization to Benzotriazole (B28993) and Mercaptoimidazole Structures

The conversion of o-phenylenediamines, including the ¹⁵N₂-labeled variant, into benzotriazole and mercaptoimidazole structures is a well-established and significant transformation in organic synthesis. These heterocyclic systems are integral to various applications, from corrosion inhibition to pharmaceuticals.

The synthesis of ¹⁵N₂-benzotriazole from 1,2-Benzenediamine-¹⁵N₂ is typically achieved through a diazotization reaction followed by intramolecular cyclization. cutm.ac.inscribd.com This process involves treating the diamine with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and an acid like acetic acid. cutm.ac.inscribd.comijariie.com The reaction proceeds by the diazotization of one of the ¹⁵N-labeled amino groups to form a monodiazonium salt. This intermediate then undergoes a spontaneous intramolecular cyclization, where the remaining ¹⁵N-amino group attacks the diazonium group, leading to the formation of the stable triazole ring. cutm.ac.inslideshare.net The reaction is often exothermic and requires careful temperature control to ensure optimal yield and purity. cutm.ac.inscribd.com

Table 1: Reaction Parameters for the Synthesis of Benzotriazole from o-Phenylenediamine

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | o-Phenylenediamine | cutm.ac.inscribd.com |

| Reagent | Sodium Nitrite | cutm.ac.inscribd.com |

| Acid | Glacial Acetic Acid | cutm.ac.inscribd.com |

| Initial Temperature | 15 °C | cutm.ac.inscribd.com |

| Peak Temperature | ~85 °C | cutm.ac.inscribd.com |

The synthesis of mercaptoimidazoles from o-phenylenediamine involves condensation with various reagents. One common method is the reaction with xanthate esters, such as potassium ethylxanthate, which yields 2-mercaptobenzimidazole. wikipedia.org This class of compounds is widely used as antioxidants, particularly in the rubber industry. wikipedia.org The reaction involves the nucleophilic attack of the amino groups of the diamine on the carbon of the xanthate, followed by cyclization and elimination to form the mercaptoimidazole ring.

The ¹⁵N labeling in 1,2-Benzenediamine-¹⁵N₂ is retained in the resulting benzotriazole and mercaptoimidazole structures, providing a powerful tool for various analytical and mechanistic investigations. For instance, in the study of nitric oxide (NO) detection, o-phenylenediamine derivatives are used as fluorescent probes where the reaction with nitrosating species converts the diamine to a fluorescent benzotriazole. researchgate.net The use of the ¹⁵N₂-labeled analog would allow for precise tracking of the reaction and the fate of the nitrogen atoms.

Environmentally Benign Synthetic Protocols in Chemical Research

In recent years, the development of environmentally friendly synthetic methods has become a central focus in chemical research. This shift towards "green chemistry" aims to reduce or eliminate the use and generation of hazardous substances. scirp.org The synthesis of benzimidazole derivatives, which are structurally related to the products derived from 1,2-Benzenediamine-¹⁵N₂, has been a fertile ground for the application of these principles.

Traditional methods for synthesizing benzimidazoles often require harsh conditions, such as high temperatures and strong acids, or the use of toxic reagents and solvents. derpharmachemica.com To address these drawbacks, several greener alternatives have been developed. These include:

Water as a Solvent: Utilizing water as a reaction medium offers significant environmental benefits over conventional organic solvents. scirp.org It is non-toxic, non-flammable, and readily available. Several studies have reported the successful synthesis of benzimidazole derivatives in aqueous media, often leading to simpler work-up procedures and improved yields. scirp.orgrsc.org For example, the reaction of o-phenylenediamine with aldehydes in water, promoted by a catalyst like trimethylsilyl (B98337) chloride, has been shown to be highly efficient and selective. rsc.org

Solvent-Free Conditions: Performing reactions without a solvent, or under "grindstone chemistry" conditions, represents another important green strategy. rsc.org This approach minimizes waste and can lead to shorter reaction times and lower energy consumption. rsc.org The synthesis of 2-aryl benzimidazoles has been achieved by grinding o-phenylenediamine derivatives with arylidene malononitrile (B47326) under solvent-free and catalyst-free conditions, resulting in high yields. scirp.org

Use of Greener Catalysts: The development of non-toxic and recyclable catalysts is a cornerstone of green chemistry. Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃) has been employed as a catalyst for the selective synthesis of 1,2-disubstituted benzimidazoles from o-phenylenediamine and aldehydes. beilstein-journals.org This method is advantageous due to its short reaction times and the ability to perform the reaction without organic solvents. beilstein-journals.org Similarly, protic ionic liquids have been used as catalysts in the solvent-free synthesis of benzimidazoles via grinding. rsc.org

Ultrasound and Microwave Irradiation: The use of alternative energy sources like ultrasound and microwave irradiation can accelerate reaction rates and often leads to cleaner reactions with higher yields. derpharmachemica.com Ultrasound has been used to promote the one-pot synthesis of 2-aryl benzimidazoles in the presence of ionic liquids, avoiding the need for an additional catalyst. derpharmachemica.com

Table 2: Comparison of Synthetic Methods for Benzimidazole Derivatives

| Method | Conditions | Advantages | Reference |

|---|---|---|---|

| Conventional Heating | High temperature, strong acid | Established method | derpharmachemica.com |

| Aqueous Media | Water as solvent, catalyst | Environmentally friendly, simple work-up | scirp.orgrsc.org |

| Solvent-Free | Grinding, no solvent | Reduced waste, short reaction time | scirp.orgrsc.org |

These environmentally benign protocols are directly applicable to the synthesis of derivatives from 1,2-Benzenediamine-¹⁵N₂. By adopting these greener approaches, the environmental impact of synthesizing these valuable isotopically labeled compounds can be significantly minimized, aligning with the principles of sustainable chemical research.

Mechanistic Investigations of Chemical Transformations Involving 1,2 Benzenediamine 15n2

Elucidation of Organic Reaction Mechanisms through Isotopic Labeling

Isotopic labeling is a definitive technique used to track the journey of an isotope through a reaction, metabolic pathway, or cell. wikipedia.org Reactants are labeled by replacing specific atoms with their isotopes, and after the reaction, the position of these isotopes in the products is analyzed. wikipedia.org This method helps to determine the sequence of atomic arrangements during the reaction. wikipedia.org The use of stable, non-radioactive isotopes like ¹³C, ²H, and ¹⁵N has become a fundamental practice for modeling chemical and biochemical systems. wikipedia.org

The primary advantage of using ¹⁵N-labeled compounds like 1,2-Benzenediamine-¹⁵N₂ is the ability to distinguish the labeled nitrogen atoms from the naturally abundant ¹⁴N. This distinction can be detected using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net These analytical methods allow for the precise determination of where the labeled nitrogen atoms reside in the final product molecules, offering unambiguous evidence for bond formation and cleavage events. sci-hub.sersc.org

Tracing Reaction Intermediates and Pathways

The core utility of isotopic labeling with 1,2-Benzenediamine-¹⁵N₂ lies in its ability to trace the intricate pathways of reaction mechanisms. By following the ¹⁵N atoms, chemists can differentiate between possible mechanistic routes and identify transient intermediates that would otherwise be undetectable. sci-hub.se

For instance, in the synthesis of nitrogen-containing heterocycles, such as benzimidazoles or quinoxalines, from 1,2-benzenediamine, multiple reaction pathways can often be proposed. The reaction of 1,2-phenylenediamine with aldehydes or ketones can lead to different isomers depending on the reaction pathway. Using ¹⁵N-labeled 1,2-phenylenediamine allows researchers to establish the site of reaction and confirm the final structure. researchgate.net For example, ¹⁵N NMR spectroscopy can be used to observe ¹H-¹⁵N and ¹³C-¹⁵N coupling constants, which provide definitive structural information about the connectivity of the labeled nitrogen atoms in the product. researchgate.netrsc.org

A study involving the reaction of ¹⁵N-labeled o-phenylenediamine (B120857) with salicylic (B10762653) aldehyde demonstrated how NMR could be used to confirm the reaction site. researchgate.net The presence or absence of specific spin-spin couplings (J-couplings) between the ¹⁵N nucleus and nearby protons or carbons provides conclusive evidence of the bond structure, allowing for the unambiguous assignment of the product's constitution. researchgate.netrsc.org This approach is crucial for distinguishing between isomers and understanding rearrangements or tautomeric equilibria in nitrogen heterocycles. researchgate.netrsc.org

Kinetic Isotope Effect Studies in Reaction Analysis

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. ontosight.ai This effect arises from the differences in the zero-point vibrational energies of bonds to different isotopes. ontosight.ai Studying the KIE is a powerful tool for probing the rate-determining step of a reaction and the structure of the transition state. ontosight.aiias.ac.in

There are two main types of KIE:

Primary KIE : Observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step.

Secondary KIE : Occurs when the bond to the isotopic atom is not broken but its environment (e.g., hybridization) changes during the reaction. ias.ac.in

For reactions involving 1,2-Benzenediamine-¹⁵N₂, a ¹⁵N KIE can provide significant mechanistic insight. For example, in a deamination reaction, measuring the rate for the ¹⁵N-labeled compound versus the unlabeled one can determine if the C-N bond cleavage is the rate-limiting step. nih.gov A significant primary ¹⁵N KIE (k¹⁴/k¹⁵ > 1) would support a mechanism where the C-N bond is broken in the slowest step. nih.gov Studies on the enzymatic deamination of cytidine, for instance, used ¹⁵N isotope effects to show that C-N bond cleavage is the major rate-determining step. nih.gov

Secondary KIEs can also be informative. A change in the hybridization of a carbon atom bonded to the isotopic nitrogen from sp³ to sp² typically results in a normal KIE (kH/kD > 1 for hydrogen isotopes), while a change from sp² to sp³ leads to an inverse KIE (kH/kD < 1). ias.ac.inpsgcas.ac.in Similar principles apply to ¹⁵N isotopes, where changes in the bonding environment of the nitrogen atoms in the transition state can lead to measurable secondary KIEs, offering clues about the reaction pathway. ias.ac.in

| Reaction Type | Isotope Position | Observed KIE (k_light/k_heavy) | Mechanistic Implication |

| Enzymatic Deamination | Exocyclic Amino Group (¹⁵N) | > 1.01 | C-N bond cleavage is at least partially rate-determining. nih.gov |

| Solvolysis (S_N1) | α-carbon (deuterium) | > 1 (Normal) | Change in hybridization from sp³ to sp² in the transition state. ias.ac.in |

| Carbonyl Addition | α-carbon (deuterium) | < 1 (Inverse) | Change in hybridization from sp² to sp³ in the transition state. ias.ac.in |

| S_N2 Reaction | α-carbon (deuterium) | ~ 1 | No significant change in hybridization at the α-carbon. ias.ac.in |

Mechanistic Pathways of Condensation and Cyclization Reactions

1,2-Benzenediamine is a common precursor for the synthesis of various heterocyclic compounds, most notably quinoxalines and benzimidazoles, through condensation and cyclization reactions. researchgate.netresearchgate.net The mechanism of these reactions often involves several steps, including nucleophilic attack, addition-elimination, and cyclization.

The reaction of 1,2-phenylenediamine with α-dicarbonyl compounds, such as benzil, leads to the formation of quinoxalines. researchgate.netresearchgate.net The proposed mechanism involves the initial nucleophilic attack of one of the amino groups of the diamine onto one of the carbonyl carbons of the dione. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic quinoxaline (B1680401) ring.

Similarly, the synthesis of benzimidazoles often involves the condensation of 1,2-benzenediamine with an aldehyde. beilstein-journals.org The mechanism can proceed through different pathways. One proposed route involves the formation of a monoimine intermediate after the initial reaction of the diamine and aldehyde. beilstein-journals.org This intermediate then undergoes an intramolecular nucleophilic attack on the C=N bond to form an imidazoline (B1206853) intermediate, which subsequently aromatizes to the benzimidazole (B57391) product. beilstein-journals.org An alternative pathway, particularly under the influence of a Lewis acid catalyst like Er(OTf)₃, may involve the formation of a bisimine intermediate which then cyclizes. beilstein-journals.org The use of 1,2-Benzenediamine-¹⁵N₂ would be instrumental in distinguishing these pathways by tracking the fate of the individual nitrogen atoms.

Another important cyclization is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. libretexts.org While not directly involving 1,2-benzenediamine, the principles of cyclization, involving enolate formation and intramolecular nucleophilic attack, are fundamental concepts in organic synthesis. libretexts.org

Reaction Mechanisms in Coordination Complex Formation

1,2-Benzenediamine is an excellent bidentate ligand, capable of forming stable chelate complexes with a wide range of metal ions. The study of the mechanisms of coordination complex formation is crucial for understanding their reactivity. The reactions of metal complexes can be broadly classified into ligand substitution and redox reactions. libretexts.orgscribd.com

Ligand substitution reactions involve the replacement of one ligand by another. The mechanisms for these reactions are typically classified as associative (A or Sₙ2-like), dissociative (D or Sₙ1-like), or interchange (I). libretexts.orgslideshare.net

Associative (A) : The incoming ligand first binds to the metal center, forming a higher-coordination intermediate, which then loses the leaving group. slideshare.net

Dissociative (D) : The leaving group departs first, creating a lower-coordination intermediate, which is then attacked by the incoming ligand. libretexts.org

Interchange (I) : The incoming ligand enters the coordination sphere as the leaving group is departing, in a more concerted fashion without a distinct intermediate.

When 1,2-Benzenediamine-¹⁵N₂ acts as an incoming ligand, isotopic labeling can help probe the symmetry and structure of any intermediates formed.

Transmetalation Processes in Bimetallic Systems

Transmetalation is a key elementary step in many cross-coupling reactions, involving the transfer of a ligand (like an aryl or alkyl group) from one metal center to another. These processes are particularly important in bimetallic catalytic systems, such as those involving palladium and copper or gold. uva.esuva.es

Studies have shown that the exchange of aryl groups between two palladium complexes can be catalyzed by copper(I) complexes. uva.es A proposed experiment to demonstrate this would be to mix two different palladium-diaryl complexes, such as trans-[Pd(Rf)₂(tht)₂] and trans-[Pd(Pf)₂(tht)₂]. The formation of a mixed-aryl complex, cis-[Pd(Rf)(Pf)(tht)₂], would provide clear evidence of transmetalation. uva.es If one of the starting diamine ligands used to create a related complex was ¹⁵N-labeled, one could potentially use NMR to follow the ligand environment during these exchange processes.

Theoretical calculations, such as Density Functional Theory (DFT), suggest that in some bimetallic systems, the transmetalation step proceeds through a transition state with lower energy than the classic direct process, for instance in gold/palladium co-catalyzed Stille reactions. uva.es This is often due to reduced steric crowding and stabilizing interactions between the two metals. uva.es

Theoretical Approaches to Reaction Mechanism Elucidation

In conjunction with experimental techniques like isotopic labeling, theoretical and computational methods provide powerful insights into reaction mechanisms. sci-hub.se Density Functional Theory (DFT) is a widely used computational approach to calculate the energies of reactants, products, intermediates, and transition states along a proposed reaction pathway. researchgate.netrsc.org

For condensation reactions involving 1,2-benzenediamine, DFT calculations can be used to compare the energy barriers of different possible pathways, helping to determine the most likely mechanism. beilstein-journals.org For example, theoretical studies on the formation of benzimidazoles from o-phenylenediamine and aldehydes have helped to rationalize why electron-rich aldehydes might favor one pathway while electron-deficient aldehydes favor another. beilstein-journals.org

Spectroscopic and Advanced Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating molecular structure. The incorporation of ¹⁵N nuclei in 1,2-Benzenediamine-¹⁵N₂ provides a unique handle for specific NMR studies.

Nitrogen-15 NMR for Probing Nitrogen Environments

Nitrogen-15 NMR spectroscopy directly probes the nitrogen atoms within a molecule. wikipedia.org Unlike the more abundant but quadrupolar ¹⁴N nucleus, the spin-1/2 ¹⁵N nucleus yields sharp NMR signals, providing detailed information about the chemical environment of the nitrogen atoms. wikipedia.orghuji.ac.il The chemical shifts in ¹⁵N NMR are highly sensitive to factors like hybridization, the presence of lone pairs, and intermolecular interactions. arkat-usa.org

For aromatic amines, the ¹⁵N chemical shifts typically fall within a specific range. researchgate.netfigshare.com In 1,2-Benzenediamine-¹⁵N₂, the two adjacent amino groups on the benzene (B151609) ring create a specific electronic environment. The chemical shift of the ¹⁵N nuclei provides insight into the electronic structure and potential hydrogen bonding interactions. The use of ¹⁵N labeled compounds is often necessary due to the low natural abundance (0.37%) and low gyromagnetic ratio of ¹⁵N, which leads to low sensitivity in NMR experiments. wikipedia.orgaiinmr.com

Proton and Carbon-13 NMR in Structural Characterization

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for characterizing organic molecules. nanoient.org In the case of 1,2-Benzenediamine-¹⁵N₂, these methods provide a comprehensive picture of the molecule's carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum of o-phenylenediamine (B120857) typically shows signals for the aromatic protons and the amine protons. chemicalbook.com The aromatic protons usually appear as a multiplet due to spin-spin coupling, while the amine protons give a broader signal. The integration of these signals confirms the number of protons in each environment.

¹³C NMR: The ¹³C NMR spectrum of o-phenylenediamine reveals the different carbon environments within the molecule. hmdb.cawikipedia.org Due to the symmetry of the unlabeled molecule, fewer signals than the total number of carbon atoms may be observed. libretexts.org The chemical shifts of the carbon atoms are influenced by the attached amino groups and their position on the aromatic ring. libretexts.org The use of proton-decoupled ¹³C NMR simplifies the spectrum by removing the C-H coupling, resulting in a single peak for each chemically non-equivalent carbon atom. wikipedia.org

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

| ¹⁵N | Primary Aromatic Amines: ~30-60 | Referenced to liquid NH₃. science-and-fun.denih.gov Highly sensitive to electronic environment. |

| ¹H | Aromatic: ~6.5-7.5, Amine (NH₂): variable | Amine proton shifts can be broad and concentration-dependent. |

| ¹³C | Aromatic C-NH₂: ~135-145, Aromatic C-H: ~115-120 | Chemical shifts are relative to TMS. libretexts.org |

Multinuclear NMR Applications

The presence of the ¹⁵N label in 1,2-Benzenediamine-¹⁵N₂ facilitates various multinuclear NMR experiments. These experiments can establish correlations between the ¹⁵N nuclei and other nuclei like ¹H and ¹³C, providing detailed structural and connectivity information. numberanalytics.com For instance, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can be used to link protons and carbons to the nitrogen atoms. numberanalytics.com

Furthermore, ¹⁵N-labeled o-phenylenediamine can be used as a ligand to study metal complexes. researchgate.netjocpr.com NMR studies of such complexes can reveal information about the coordination of the nitrogen atoms to the metal center. bibbase.orgcore.ac.uk

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The use of stable isotope-labeled compounds like 1,2-Benzenediamine-¹⁵N₂ significantly enhances the capabilities of MS in both quantitative and qualitative analyses. symeres.com

Quantitative Analysis Using Stable Isotope Labels

Stable isotope labeling is a powerful method for accurate quantification in mass spectrometry. washington.edu 1,2-Benzenediamine-¹⁵N₂ can be used as an internal standard in quantitative studies. uni-muenchen.de Because it has nearly identical chemical and physical properties to its unlabeled counterpart, it co-elutes during chromatographic separation. However, it is distinguishable by its higher mass. washington.edu This allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response. uva.nl This technique is widely applied in fields like proteomics, metabolomics, and environmental analysis. symeres.com

Molecular Ion and Fragmentation Pattern Analysis

In mass spectrometry, the molecular ion peak (M⁺) confirms the molecular weight of the compound. For 1,2-Benzenediamine-¹⁵N₂, the molecular ion peak will be shifted by +2 m/z units compared to the unlabeled compound due to the two ¹⁵N atoms. lgcstandards.comnih.gov

Vibrational Spectroscopy (FTIR, ATR-FTIR)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR)-FTIR, is a powerful technique for identifying functional groups and probing the molecular structure of 1,2-Benzenediamine-¹⁵N₂. The substitution of ¹⁴N (the more abundant isotope) with ¹⁵N induces noticeable shifts in the vibrational frequencies of bonds involving the nitrogen atoms, primarily the N-H and C-N bonds. acs.org

The vibrational frequency is proportional to the square root of the force constant of the bond and inversely proportional to the square root of the reduced mass of the atoms involved. Since ¹⁵N is heavier than ¹⁴N, the reduced mass for N-H and C-N vibrations increases, leading to a predictable decrease in the frequency (a redshift) of their corresponding absorption bands in the IR spectrum.

For instance, in the unlabeled o-phenylenediamine, the N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹. Upon ¹⁵N labeling, these peaks are expected to shift to lower wavenumbers. Similarly, the C-N stretching vibrations, usually observed in the 1250-1350 cm⁻¹ range, will also exhibit a shift to a lower frequency. Comparing the FTIR spectra of the labeled compound with its unlabeled analogue provides definitive evidence of successful isotopic substitution. acs.org Studies on related isotopically substituted aromatic amines, such as N,N,N',N'-tetramethyl-p-phenylenediamine ([¹⁵N₂]TMPD), have documented these characteristic shifts, confirming the utility of this method for verifying ¹⁵N incorporation. acs.org

ATR-FTIR is a particularly useful technique for analyzing solid samples of 1,2-Benzenediamine-¹⁵N₂ with minimal sample preparation. beilstein-journals.orgnih.gov The technique measures the infrared spectrum of the sample's surface, providing the same valuable vibrational information as traditional transmission FTIR. beilstein-journals.org

Table 1: Expected FTIR Vibrational Frequency Shifts for 1,2-Benzenediamine-¹⁵N₂

| Vibrational Mode | Typical Range for Unlabeled Compound (cm⁻¹) | Expected Shift upon ¹⁵N Labeling |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Shift to lower frequency |

| C-N Stretch | 1250 - 1350 | Shift to lower frequency |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic Absorption Spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. researchgate.net For aromatic compounds like 1,2-Benzenediamine, the absorption bands in the UV-Vis spectrum are typically due to π → π* transitions of the benzene ring and n → π* transitions involving the lone pair electrons on the nitrogen atoms.

The UV/Visible spectrum for the unlabeled 1,2-Benzenediamine is well-documented. nist.gov It features absorption maxima characteristic of the phenylenediamine structure. The isotopic substitution of ¹⁴N with ¹⁵N in 1,2-Benzenediamine-¹⁵N₂ is not expected to cause a significant shift in the absorption maxima (λ_max). This is because the electronic energy levels of the molecule are primarily determined by the arrangement of electrons in the molecular orbitals, which is not substantially affected by the change in nuclear mass of the nitrogen atoms.

Therefore, the UV-Vis spectrum of 1,2-Benzenediamine-¹⁵N₂ should be nearly identical to that of its unlabeled counterpart. nist.gov The primary application of UV-Vis in this context is to confirm the presence of the aromatic chromophore and to determine the compound's concentration in solution, as the molar absorptivity (ε) remains unchanged. beilstein-journals.org

Electro Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for studying chemical species that have unpaired electrons, such as organic radicals or metal complexes. wikipedia.orglibretexts.org While 1,2-Benzenediamine-¹⁵N₂ itself is not paramagnetic, it can be converted into a paramagnetic radical cation (e.g., by chemical or electrochemical oxidation) which can then be analyzed by EPR.

EPR spectroscopy provides detailed information about the electronic environment of the unpaired electron through hyperfine coupling interactions with nearby magnetic nuclei. wikipedia.org The substitution of ¹⁴N with ¹⁵N has a profound and beneficial effect on the EPR spectrum. nih.gov

¹⁴N Coupling: The ¹⁴N nucleus has a nuclear spin (I) of 1 (I=1), which splits the EPR signal of the unpaired electron into three lines (2NI + 1 = 2(1)(1) + 1 = 3) of equal intensity for each nitrogen it couples with.

¹⁵N Coupling: The ¹⁵N nucleus has a nuclear spin of ½ (I=½). This simplifies the spectrum significantly, as it splits the signal into only two lines (2NI + 1 = 2(1)(½) + 1 = 2) of equal intensity for each nitrogen. nih.gov

This spectral simplification, resulting from the change in nuclear spin from 1 to ½, is a key advantage of using ¹⁵N-labeled compounds in EPR studies. It leads to better-resolved spectra with narrower lines, making spectral interpretation less complex and allowing for more precise determination of hyperfine coupling constants. nih.gov Studies on the radical cation of the related compound [¹⁵N₂]TMPD have demonstrated this effect, showing a distinct EPR spectrum compared to the ¹⁴N version, which confirms the presence of the ¹⁵N isotope and aids in mapping the spin density distribution within the molecule. researchgate.net

Table 2: Comparison of EPR Hyperfine Splitting for Nitrogen Isotopes

| Isotope | Nuclear Spin (I) | Number of Hyperfine Lines (per N nucleus) |

|---|---|---|

| ¹⁴N | 1 | 3 |

Single Crystal X-Ray Diffraction for Absolute Structure Determination

For 1,2-Benzenediamine-¹⁵N₂, obtaining a suitable single crystal would allow for the elucidation of its precise molecular geometry. However, the crystal structure of the isotopically labeled compound is expected to be virtually identical to that of standard 1,2-Benzenediamine. This is because X-ray diffraction interacts with the electron clouds of atoms, and the nuclear mass has a negligible effect on electron distribution and, consequently, on the atomic positions and unit cell dimensions.

The crystal structure of o-phenylenediamine dihydrochloride (B599025) (the salt of the unlabeled compound) has been determined to be monoclinic, providing a reference for the expected solid-state conformation. bournemouth.ac.uk Therefore, while X-ray diffraction would confirm the expected molecular structure, it is not a primary method for distinguishing between the ¹⁵N-labeled and unlabeled forms. Its main role is to provide an unambiguous confirmation of the compound's covalent and supramolecular structure. mdpi.com

Elemental Analysis in Compound Characterization

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a sample. It serves as a crucial check for the purity and empirical formula of a synthesized compound.

For 1,2-Benzenediamine-¹⁵N₂, elemental analysis is particularly important as it can quantitatively confirm the successful incorporation of the heavier ¹⁵N isotope. The molecular formula of the unlabeled compound is C₆H₈N₂, with a molecular weight of approximately 108.14 g/mol . nih.gov The ¹⁵N-labeled analogue, with the formula C₆H₈(¹⁵N)₂, has a higher molecular weight of approximately 110.13 g/mol due to the two heavier nitrogen atoms. scbt.com

This difference in molecular weight leads to a different theoretical elemental composition. The percentage of nitrogen by mass will be higher in the ¹⁵N-labeled compound compared to the unlabeled one. By comparing the experimentally determined elemental composition with the calculated theoretical values, one can verify both the purity of the sample and the completeness of the isotopic labeling. mdpi.com

Table 3: Theoretical Elemental Composition Comparison

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) |

|---|---|---|---|---|---|

| 1,2-Benzenediamine | C₆H₈(¹⁴N)₂ | 108.14 | 66.64% | 7.46% | 25.90% |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,2-Benzenediamine-¹⁵N₂ |

| o-phenylenediamine |

| 1,2-Benzenediamine |

| N,N,N',N'-tetramethyl-p-phenylenediamine |

Computational and Theoretical Studies on 1,2 Benzenediamine 15n2 and Its Derivatives

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. researchgate.net For 1,2-Benzenediamine, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311G(d) or 6-311++G(d,p), are employed to optimize the molecular geometry and predict its electronic properties. acs.orgresearchgate.netscience.gov The isotopic substitution of 14N with 15N in 1,2-Benzenediamine-15N2 has a negligible effect on the calculated electronic structure and optimized geometry, as these properties are primarily determined by the electron distribution and nuclear charges, not the nuclear mass.

The optimized geometric parameters, including bond lengths and angles, provide a precise three-dimensional model of the molecule. researchgate.net These calculations are foundational for further analyses, such as vibrational frequency predictions and the simulation of spectroscopic data. hanyang.ac.kr

Table 1: Selected Optimized Geometrical Parameters of 1,2-Benzenediamine This table presents typical bond lengths and angles for 1,2-Benzenediamine calculated using DFT methods. Note: Specific values can vary slightly based on the chosen functional and basis set.

| Parameter | Atom Pair/Triplet | Calculated Value (Å/°) |

| Bond Length | C-C (aromatic) | ~1.39 - 1.40 Å |

| C-N | ~1.40 Å | |

| N-H | ~1.01 Å | |

| C-H | ~1.08 Å | |

| Bond Angle | C-C-C | ~120° |

| C-C-N | ~120° | |

| H-N-C | ~112° | |

| Dihedral Angle | C-C-N-H | Varies (defines amine group orientation) |

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful method for studying charge distribution and the nature of bonding within a molecule. researchgate.net It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the extent of electron delocalization and intramolecular charge transfer. hanyang.ac.krphyschemres.org This analysis provides insights into the stability of the molecule arising from these hyperconjugative interactions. tandfonline.com

For 1,2-Benzenediamine, NBO analysis reveals significant delocalization from the nitrogen lone pairs (LP) into the antibonding π* orbitals of the benzene (B151609) ring. This LP(N) -> π*(C-C) interaction is a key contributor to the molecule's electronic stability. The stabilization energy (E(2)) associated with these interactions quantifies their strength. hanyang.ac.krresearchgate.net NBO also calculates the natural population analysis (NPA) charges on each atom, showing that the nitrogen atoms are regions of high electron density, making them nucleophilic centers. researchgate.net

Table 2: NBO Analysis - Donor-Acceptor Interactions and Stabilization Energies (E(2)) This table showcases significant intramolecular interactions and their stabilization energies, indicating the delocalization of electron density.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (N1) | π* (C2-C3) | High |

| LP (N2) | π* (C1-C6) | High |

| π (C1-C2) | π* (C3-C4) | Moderate |

| π (C3-C4) | π* (C5-C6) | Moderate |

Frontier Molecular Orbital (FMO) Theory in Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical stability and reactivity. researchgate.netsciensage.info

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and chemically reactive, as less energy is required to excite an electron from the occupied to the unoccupied orbital. sciensage.info For 1,2-Benzenediamine, the HOMO is typically a π-orbital with significant contributions from the nitrogen lone pairs, confirming its electron-donating nature. The LUMO is a π* orbital of the benzene ring. nih.govresearchgate.net These characteristics are central to its role in the synthesis of heterocycles and coordination complexes. acs.orgscirp.org

Table 3: Frontier Molecular Orbital (FMO) Properties and Reactivity Descriptors Global reactivity descriptors are calculated from HOMO and LUMO energies to predict chemical behavior.

| Parameter | Symbol | Typical Value (eV) | Description |

| HOMO Energy | E_HOMO | ~ -5.2 to -6.4 eV | Relates to ionization potential; electron-donating ability. acs.orgnih.gov |

| LUMO Energy | E_LUMO | ~ -1.8 to -2.0 eV | Relates to electron affinity; electron-accepting ability. acs.orgnih.gov |

| Energy Gap | ΔE | ~ 3.2 to 4.6 eV | Indicates chemical reactivity and kinetic stability. researchgate.netrsc.org |

| Electronegativity | χ | Calculated from (I+A)/2 | Measures the overall ability to attract electrons. kastamonu.edu.tr |

| Chemical Hardness | η | Calculated from (I-A)/2 | Measures resistance to change in electron distribution. kastamonu.edu.tr |

| Chemical Softness | S | Calculated from 1/(2η) | The reciprocal of hardness; indicates high reactivity. sciensage.info |

Electron Localization Function (ELF) Analysis for Electron Density Distribution

The Electron Localization Function (ELF) is a topological analysis method that provides a visual and quantitative description of electron pairing and localization in a molecule. kastamonu.edu.tr It maps regions of space where the probability of finding a pair of electrons with the same spin is low, which corresponds to areas of high electron localization, such as covalent bonds and lone pairs. science.gov

In 1,2-Benzenediamine, ELF analysis would clearly delineate the C-C and C-N covalent bonds within the benzene ring, the C-H and N-H bonds, and the non-bonding lone pair electrons on the two nitrogen atoms. mdpi.com This analysis provides a detailed picture of the chemical bonding that complements the orbital-based descriptions from NBO and FMO theories. The ELF basins of attraction for the nitrogen lone pairs confirm their high degree of localization and availability for donation in chemical reactions, which is a key aspect of the compound's nucleophilicity. kastamonu.edu.trkastamonu.edu.tr

Quantum Mechanical Examinations of Bonding and Electronic Properties

A comprehensive quantum mechanical examination integrates the findings from DFT, NBO, FMO, and ELF to build a complete model of the molecule's electronic nature. hanyang.ac.kruobaghdad.edu.iq For this compound, these studies confirm a planar aromatic ring system with two amino groups whose electronic character is heavily influenced by the delocalization of nitrogen lone pairs into the ring. qucosa.de

The combination of these theoretical tools provides a deep understanding of the molecule's properties:

Bonding: DFT and ELF confirm a structure with delocalized π-electrons across the carbon framework and distinct covalent bonds, with highly localized lone pairs on the nitrogen atoms. researcher.life

Electronic Properties: NBO analysis quantifies the intramolecular charge transfer that stabilizes the molecule and reveals the electron-rich nature of the nitrogen atoms. acs.org

Reactivity: FMO theory explains the compound's role as an excellent electron donor (nucleophile) through its high-energy HOMO and predicts its reactivity based on the HOMO-LUMO gap. researchgate.net

Together, these computational studies provide a robust, predictive framework for understanding the chemical behavior of 1,2-Benzenediamine and its isotopologues, guiding its application in synthesis and materials science.

Coordination Chemistry of 1,2 Benzenediamine Derived Ligands

Design and Synthesis of 1,2-Benzenediamine-Based Ligands

The design of ligands based on the 1,2-benzenediamine framework is a cornerstone for creating metal complexes with specific properties. The two adjacent amino groups provide a reactive platform for constructing a variety of ligand architectures, from simple bidentate to complex multidentate systems.

Synthesis of Schiff Base Ligands from 1,2-Benzenediamine

Schiff base ligands are a prominent class of ligands derived from 1,2-benzenediamine. derpharmachemica.com They are typically synthesized through the condensation reaction between 1,2-benzenediamine and an aldehyde or ketone. derpharmachemica.comuitm.edu.my This reaction forms a C=N double bond, known as an imine or azomethine group, which is a key coordination site. researchpublish.com

The general procedure involves reacting 1,2-benzenediamine with a suitable carbonyl compound, often in a 1:2 molar ratio, in a solvent like ethanol. oncologyradiotherapy.com The reaction mixture is typically refluxed for several hours to ensure complete condensation. oncologyradiotherapy.com The resulting Schiff base ligand can then be isolated, purified by recrystallization, and characterized using various spectroscopic techniques, including FT-IR, NMR, and UV-Vis spectroscopy. derpharmachemica.com

For example, the reaction of o-phenylenediamine (B120857) with salicylaldehyde (B1680747) or o-vanillin yields tetradentate Schiff base ligands. derpharmachemica.com Similarly, condensation with 2-hydroxy-1-naphthaldehyde (B42665) produces a Schiff base that can form complexes with various metal ions. researchpublish.com The choice of the aldehyde or ketone is crucial as it determines the steric and electronic properties of the resulting ligand and, consequently, the coordination geometry and reactivity of its metal complexes.

Development of Multidentate Ligand Architectures

Beyond the common Schiff bases, 1,2-benzenediamine serves as a building block for more complex multidentate ligands. mdpi.combjbs.com.br These ligands can offer enhanced stability and control over the coordination environment of the metal center.

One approach to creating multidentate ligands is through template synthesis, where the metal ion directs the formation of a macrocyclic ligand around it. For instance, the reaction of 1,4-dihydroquinoxaline-2,3-dione and o-phenylenediamine in the presence of a Zn(II) salt leads to the formation of a macrocyclic complex where the zinc ion is coordinated to four imine nitrogen atoms. ajol.info

Another strategy involves the synthesis of ligands with additional donor atoms. For example, a tetradentate ligand, N,N′-bis(3,5-di-tert-butyl-2-hydroxy-phenyl)-1,2-phenylenediamine, has been developed that can coordinate to metal ions through two nitrogen and two oxygen atoms. mdpi.com This ligand exhibits a rich redox chemistry and can stabilize metals in various oxidation states. mdpi.comnih.gov The flexibility of the 1,2-benzenediamine backbone allows for the creation of ligands with varying denticity and donor atom combinations, leading to a wide array of coordination compounds with unique properties. mdpi.com

Formation and Characterization of Metal Complexes

The synthesis and characterization of metal complexes with 1,2-benzenediamine-derived ligands are essential for understanding their structure, bonding, and potential applications. A variety of analytical techniques are employed to elucidate the properties of these complexes.

Complexes with Transition Metals (e.g., Copper(II), Zinc(II), Cobalt(II), Nickel(II), Palladium(II))

Ligands derived from 1,2-benzenediamine readily form stable complexes with a range of transition metals. derpharmachemica.comyu.edu.jo The synthesis of these complexes typically involves reacting the pre-synthesized ligand with a metal salt in a suitable solvent, often with heating. derpharmachemica.comijcrcps.com Alternatively, a template method can be employed where the ligand is formed in situ in the presence of the metal ion. tandfonline.com

The resulting complexes are characterized by various techniques:

Elemental analysis confirms the stoichiometry of the complex. yu.edu.jotandfonline.com

Molar conductivity measurements determine the electrolytic or non-electrolytic nature of the complexes in solution. bjbs.com.brijcrcps.com

Infrared (IR) spectroscopy is used to identify the coordination sites of the ligand. A shift in the stretching frequency of the azomethine (C=N) group upon complexation indicates its involvement in bonding to the metal ion. derpharmachemica.comresearchpublish.com The appearance of new bands can indicate the coordination of other donor atoms, such as phenolic oxygen. ijcrcps.com

UV-Visible spectroscopy provides information about the electronic transitions within the complex and can help in proposing the geometry around the metal center. derpharmachemica.comijcrcps.com

Magnetic susceptibility measurements are used to determine the magnetic properties of the complexes, which can indicate the oxidation state and spin state of the metal ion. ijcrcps.com

Nuclear Magnetic Resonance (NMR) spectroscopy is used for diamagnetic complexes to further elucidate their structure in solution. derpharmachemica.comias.ac.in

X-ray crystallography provides definitive structural information, including bond lengths and angles, and the precise coordination geometry of the metal center. analis.com.myacs.org

Below is a table summarizing the characteristics of some transition metal complexes with 1,2-benzenediamine-derived Schiff base ligands.

| Metal Ion | Ligand Derived From | Proposed Geometry | Characterization Techniques |

| Copper(II) | Salicylaldehyde and o-phenylenediamine | Square planar | Elemental Analysis, Molar Conductivity, Magnetic Moment, IR, UV-Vis ijcrcps.com |

| Zinc(II) | 2-hydroxy-5-methylisophthalaldehyde and o-phenylenediamine | Distorted square pyramidal | X-ray Crystallography, UV-Vis, Fluorescence, IR rsc.orgnih.gov |

| Cobalt(II) | Salicylaldehyde and o-phenylenediamine | Octahedral | UV-Vis Spectroscopy scialert.net |

| Nickel(II) | Salicylaldehyde and o-phenylenediamine | Square planar | Elemental Analysis, IR, Magnetic Susceptibility, ¹H NMR, Thermal Studies nih.gov |

| Palladium(II) | Salicylaldehyde and o-phenylenediamine | Square planar | Elemental Analysis, Molar Conductivity, IR, ¹H NMR, ¹³C NMR, UV-Vis yu.edu.joresearcher.life |

Studies of Mixed-Ligand Coordination Compounds

Mixed-ligand complexes, where the metal ion is coordinated to more than one type of ligand, have also been explored using 1,2-benzenediamine derivatives. These complexes can exhibit unique properties arising from the combination of different ligands in the coordination sphere.

For instance, mixed-ligand complexes of Cu(II), Zn(II), Co(II), and Ni(II) have been synthesized using a Schiff base derived from 1,2-benzenediamine and 4-chlorobenzaldehyde (B46862) as the primary ligand and maleic acid as the auxiliary ligand. tandfonline.com These complexes were characterized by various spectroscopic methods, and their square planar geometry was confirmed. tandfonline.com

Another study involved the synthesis of mixed-ligand complexes of Co(II), Ni(II), Cu(II), and Zn(II) with a primary ligand derived from the reaction of 1,2-benzenediamine derivatives with anthranilic acid, and anthranilic acid itself as a secondary ligand. researchgate.netasrjetsjournal.org The resulting complexes were suggested to have an octahedral geometry. asrjetsjournal.org The formation of mixed-ligand complexes expands the structural diversity and potential applications of coordination compounds based on 1,2-benzenediamine.

Redox Chemistry and Non-Innocent Ligand Behavior in Coordination Compounds

A particularly fascinating aspect of the coordination chemistry of 1,2-benzenediamine derivatives is their potential to act as "non-innocent" or redox-active ligands. mdpi.comnih.gov A non-innocent ligand is one where the oxidation state is not easily defined, and it can actively participate in the redox processes of the complex. mdpi.comnih.gov

Ligands derived from 1,2-benzenediamine can exist in multiple oxidation states. rsc.org For example, N,N′-bis(3,5-di-tert-butyl-2-hydroxy-phenyl)-1,2-phenylenediamine can exist in five distinct oxidation states. mdpi.com This rich redox chemistry allows for the synthesis of metal complexes where the electron density is delocalized between the metal and the ligand. mdpi.comnih.gov

The oxidation state of the ligand can significantly influence its coordination properties. mdpi.com For instance, in its fully oxidized form, the nitrogen donor atoms are sp²-hybridized, leading to a planar ligand structure. In contrast, in the fully reduced form, the nitrogen atoms are sp³-hybridized, allowing for more flexible chelate structures. mdpi.comnih.gov This interplay between the ligand's oxidation state and its coordination mode can lead to complexes with interesting magnetic, electrochemical, and catalytic properties. mdpi.com The ability to tune the electronic properties of the complex by modifying the ligand's oxidation state is a key area of research in the field of coordination chemistry.

Catalytic Applications of 1,2-Benzenediamine-Derived Metal Complexes

Complexes derived from 1,2-benzenediamine and its derivatives have emerged as versatile catalysts in a range of chemical transformations. The utility of these compounds stems from the unique properties of the 1,2-benzenediamine scaffold, which can be readily modified to tune the steric and electronic environment of a metal center. Furthermore, the o-phenylenediamine moiety can act as a redox-active or "non-innocent" ligand, participating directly in electron transfer processes during a catalytic cycle. mdpi.comrsc.org This behavior allows for novel reactivity, particularly with transition metals, by enabling multi-electron transformations that might otherwise be inaccessible. mdpi.comrsc.org The combination of a redox-active ligand with a redox-active metal can lead to complexes with interesting magnetic, electrochemical, and catalytic properties. mdpi.com

Role in Various Organic Reactions

Metal complexes and organocatalysts derived from 1,2-benzenediamine are instrumental in a wide array of organic reactions. Their applications range from oxidation and polymerization to the synthesis of complex heterocyclic structures.

Copper complexes with ligands derived from N,N′-bis(3,5-di-tert-butyl-2-hydroxyphenyl)-1,2-phenylenediamine have been successfully employed as homogeneous catalysts for the aerobic oxidation of primary alcohols to aldehydes. mdpi.com Titanium and zirconium complexes bearing similar tetradentate ligands have shown activity as catalysts for the ring-opening polymerization of rac-lactide to produce biodegradable polymers. mdpi.com

The condensation of 1,2-phenylenediamines with aldehydes or their derivatives is a fundamental method for synthesizing benzimidazoles, a crucial scaffold in medicinal chemistry. scirp.orgrsc.orgdoi.org Various catalytic systems, including nanomaterials like ZnO-NPs and cobalt nanocomposites, have been developed to improve the efficiency and environmental friendliness of these reactions. rsc.org

A summary of selected catalytic applications is presented below.

Table 1: Catalytic Applications of 1,2-Benzenediamine-Derived Complexes

| Catalyst Type | Reaction | Substrates | Products | Ref. |

|---|---|---|---|---|

| Metal Complexes | ||||

| Copper Complexes | Aerobic Oxidation | Primary Alcohols | Aldehydes | mdpi.com |

| Zirconium Complex | Disproportionation | 1,2-Diphenylhydrazine | Aniline (B41778) and Azobenzene | mdpi.comrsc.org |

| Titanium/Zirconium Complexes | Polymerization | rac-Lactide | Polylactide | mdpi.com |

| Cobalt(III) Complex | CO₂ Fixation | Epoxides, CO₂ | Cyclic Carbonates | researchgate.net |

| Palladium(II) Complexes | Addition to Isocyanides | Benzenediamines, Isocyanides | Diaminocarbene Ligands | core.ac.uk |

| Titanium Catalyst | Alkyne Diamination | Phenylpropyne, 1,1-Diphenylhydrazine | 1,2-Diamines | chemrxiv.org |

| Organocatalysts | ||||

| Quinine-derived 1,2-Benzenediamine | Michael Addition | Acetylacetone (B45752), trans-β-Nitrostyrene | Michael Adduct | mdpi.com |

Bifunctional organocatalysts incorporating a 1,2-benzenediamine hydrogen-bond donor have been specifically tested in the Michael addition of acetylacetone to trans-β-nitrostyrene. mdpi.compreprints.org While these catalysts demonstrated the principle of dual activation, the reported conversions and enantioselectivities varied, with some achieving up to 72% ee, indicating that the catalyst structure requires careful tuning for optimal performance. mdpi.com

Furthermore, cobalt(III) complexes based on 1,2-phenylenediamine have been designed as bifunctional catalysts for the fixation of carbon dioxide with epoxides, yielding valuable cyclic carbonates under ambient temperature and pressure. researchgate.net This highlights the potential for creating catalysts where both the metal center and the ligand architecture contribute to the catalytic activity.

Table 2: List of Compounds

| Compound Name |

|---|

| 1,2-Benzenediamine-15N2 |

| 1,2-Benzenediamine |

| 1,2-Diphenylhydrazine |

| (1R,2R)-cyclohexane-1,2-diamine |

| 1,1-Diphenylhydrazine |

| 3,5-di-tert-butyl-salicylaldehyde |

| Acetylacetone |

| Aniline |

| Azobenzene |

| Benzimidazole (B57391) |

| Carbon dioxide |

| Cobalt |

| Copper |

| N,N'-bis(3,5-di-tert-butyl-2-hydroxyphenyl)-1,2-phenylenediamine |

| Phenylpropyne |

| Polylactide |

| rac-Lactide |

| Titanium |

| trans-β-Nitrostyrene |

| Zinc oxide |

Advanced Research Applications of 1,2 Benzenediamine 15n2 and Its Derivatives

Applications in Isotope Tracing for Metabolic Research and Biological Systems

The use of stable isotope-labeled compounds is a cornerstone of modern metabolic research, enabling the detailed study of metabolic pathways in living organisms in a non-invasive and accurate manner. isotope.com 1,2-Benzenediamine-15N2 and other 15N-labeled compounds serve as powerful tracers to elucidate the intricate networks of biochemical reactions.

Isotope tracing with compounds like 15N-labeled glutamine is employed to track the assimilation of nitrogen and carbon in metabolic pathways. nih.gov For instance, the use of 13C5, 15N2 L-Glutamine allows researchers to detect the transfer of nitrogen to other amino acids, such as alanine (B10760859) and aspartate, during transamination reactions. researchgate.net This provides critical insights into the relative contributions of different nutrient sources to various metabolic routes. researchgate.net

The ability to introduce a "heavy" isotope like 15N into a biological system and then detect its presence in various metabolites by mass spectrometry or NMR spectroscopy is fundamental to metabolic flux analysis. isotope.comnih.gov This technique helps in quantifying the rate of turnover of metabolites within a pathway, offering a dynamic view of cellular metabolism. nih.gov Such studies are crucial for understanding both normal physiological processes and the metabolic dysregulation that occurs in various diseases.

Utilization in Advanced Analytical Methodologies

The incorporation of 15N isotopes into molecules like 1,2-Benzenediamine provides a powerful handle for advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net The 15N nucleus is NMR active, and compounds enriched with this isotope allow for magnetic resonance detection, providing detailed structural and dynamic information. isotope.com

The selective labeling of azaheterocycles with 15N is a significant method for studying their molecular structures. researchgate.net This approach greatly expands the capabilities of standard NMR methods. researchgate.net The analysis of 1H-15N and 13C-15N coupling constants in the NMR spectra of 15N-labeled heterocyclic compounds provides unambiguous data for structural assignments and for understanding the pathways of chemical transformations such as rearrangements and tautomerism. researchgate.netrsc.org

This methodology has been successfully applied to determine the site of reaction in the synthesis of complex heterocyclic systems. For example, the use of 15N-labeled o-phenylenediamine (B120857) can help establish the precise location of chemical modifications in the resulting products. researchgate.net

Role as Building Blocks in the Synthesis of Heterocyclic Compounds of Academic Interest

1,2-Benzenediamine, also known as o-phenylenediamine, is a versatile precursor for the synthesis of a wide range of heterocyclic compounds. The 15N2-labeled version of this compound serves as a crucial building block for creating isotopically labeled heterocycles, which are of significant interest for mechanistic and structural studies.

A prominent application of 1,2-benzenediamine is in the synthesis of benzimidazoles, a class of heterocyclic compounds with a benzene (B151609) ring fused to an imidazole (B134444) ring. nih.gov The condensation reaction between 1,2-benzenediamine and aldehydes is a widely used method for preparing benzimidazole (B57391) derivatives. nih.gov These compounds are of great academic and pharmaceutical interest due to their diverse biological activities. nih.gov

Furthermore, 1,2-benzenediamine derivatives are used to synthesize other important heterocyclic systems. For instance, they are starting materials for producing halogenated heterocyclic ligands that can be investigated for their interactions with biological targets like protein kinases. mdpi.com The synthesis of 1,5-benzodiazepines, another class of medicinally important compounds, can also be achieved using o-phenylenediamine. clockss.org

The following table provides examples of heterocyclic compounds synthesized using 1,2-benzenediamine and its derivatives.

| Starting Material | Reagent(s) | Product Class | Reference |

| 4,5-dihalogenobenzene-1,2-diamines | Thionyl chloride, triethylamine | 2,1,3-Benzothiadiazole derivatives | mdpi.com |

| 4,5-dihalogenobenzene-1,2-diamines | N,N'-carbonyldiimidazole | 1H-benzo[d]imidazol-2(3H)-one derivatives | mdpi.com |

| 1,2-Benzenediamine | Aldehydes | Benzimidazole derivatives | nih.gov |

| o-Phenylenediamine | Dehydroacetic acid | Ketimine compounds (precursors to 1,5-benzodiazepines) | clockss.org |

Contribution to Material Science Research, including Pi-Conjugated Systems

While direct research on this compound in pi-conjugated systems is specific, the parent compound, 1,2-benzenediamine, and its derivatives are integral to the development of advanced materials with unique electronic and optical properties. The amine groups of 1,2-benzenediamine make it a versatile component in the synthesis of polymers and other complex structures. solubilityofthings.com

The planar geometry of the benzene ring in 1,2-benzenediamine contributes to the formation of pi-conjugated systems when incorporated into larger molecular or polymeric structures. solubilityofthings.com These systems are characterized by alternating single and multiple bonds, which allow for the delocalization of pi-electrons. This delocalization is responsible for the interesting electronic properties of these materials, making them suitable for applications in electronics and photonics.

Research in material science often focuses on creating novel organic materials with tailored properties. The synthesis of N,N'-diaryl-1,2-benzenediamines, for example, is a step towards building larger, more complex molecules that can be used as ligands for metal complexes or as building blocks for functional polymers. beilstein-journals.org The electronic nature of these materials can be fine-tuned by introducing different substituents on the aromatic rings.

Development of Novel Polymeric Materials and Conjugates

The development of novel polymeric materials with specific functionalities and properties is a major focus of modern chemistry. tue.nl Diamines are fundamental monomers in the synthesis of various polymers, including polyamides and polyimines. 1,2-Benzenediamine, with its two reactive amine groups, is a valuable monomer for creating new polymeric structures. solubilityofthings.com

The incorporation of 1,2-benzenediamine into a polymer backbone can impart specific properties, such as thermal stability and chemical resistance. Research into new polymerization strategies aims to create novel polymers for high-performance applications. tue.nl For instance, the self-condensation of 1,2-benzenediamine can lead to the formation of polymers and other complex structures. solubilityofthings.com

Furthermore, the development of degradable polymers is an area of significant environmental importance. kanagawa-u.ac.jp While not directly involving 1,2-benzenediamine in the provided research, the principles of using specific functional groups to control polymer degradation can be applied to polymers synthesized from this monomer. The design of novel polymeric materials often involves a combination of synthesis, characterization, and property evaluation to achieve materials suitable for advanced technological uses. tue.nl

Explorations in Supramolecular Chemistry and Nanoassembly

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules held together by non-covalent interactions. The unique structural features of 1,2-benzenediamine and its derivatives make them interesting candidates for the design of self-assembling systems.

The two amine groups on the benzene ring can participate in hydrogen bonding, a key non-covalent interaction in supramolecular assembly. The ability to form directional hydrogen bonds allows molecules of 1,2-benzenediamine derivatives to organize into well-defined, ordered structures.

While specific studies on the use of this compound in nanoassembly were not found in the initial search, the principles of molecular self-assembly are applicable. The design of molecules that can spontaneously form larger, functional structures is a major goal in nanotechnology. The halogen bond, another non-covalent interaction, has been shown to be a powerful tool in the design and preparation of self-assembled systems. acs.org By modifying 1,2-benzenediamine with halogen atoms, it may be possible to create new building blocks for supramolecular chemistry and nanoassembly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products